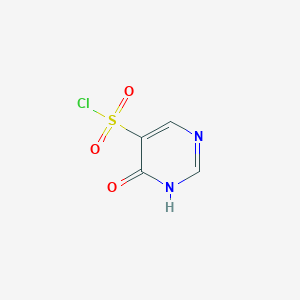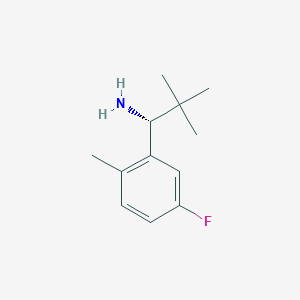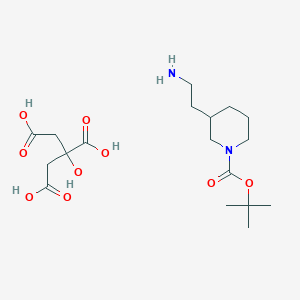
6-oxo-1H-pyrimidine-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-oxo-1H-pyrimidine-5-sulfonyl chloride is a heterocyclic compound that contains a pyrimidine ring with a sulfonyl chloride group at the 5-position and an oxo group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-1H-pyrimidine-5-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group onto a pyrimidine ring. One common method is the reaction of 6-oxo-1H-pyrimidine with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The general reaction scheme is as follows:
6-oxo-1H-pyrimidine+ClSO3H→6-oxo-1H-pyrimidine-5-sulfonyl chloride+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-oxo-1H-pyrimidine-5-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The oxo group at the 6-position can participate in redox reactions, although these are less common compared to nucleophilic substitution.
Condensation Reactions: The compound can react with amines and other nucleophiles to form condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used, depending on the desired transformation.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Thioethers: Formed by the reaction with thiols.
Applications De Recherche Scientifique
6-oxo-1H-pyrimidine-5-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound’s derivatives have shown potential as anti-inflammatory, antibacterial, and anticancer agents.
Material Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 6-oxo-1H-pyrimidine-5-sulfonyl chloride and its derivatives depends on the specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The sulfonyl chloride group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-oxo-1H-pyrimidine-5-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
6-chloro-1H-pyrimidine-5-sulfonyl chloride: Contains a chlorine atom at the 6-position instead of an oxo group.
5-sulfonyl-1H-pyrimidine-2,4-dione: Contains additional oxo groups at the 2 and 4 positions.
Uniqueness
6-oxo-1H-pyrimidine-5-sulfonyl chloride is unique due to the presence of both an oxo group and a sulfonyl chloride group on the pyrimidine ring. This combination of functional groups provides distinct reactivity and allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties.
Propriétés
Numéro CAS |
1211581-63-3 |
|---|---|
Formule moléculaire |
C4H3ClN2O3S |
Poids moléculaire |
194.60 g/mol |
Nom IUPAC |
6-oxo-1H-pyrimidine-5-sulfonyl chloride |
InChI |
InChI=1S/C4H3ClN2O3S/c5-11(9,10)3-1-6-2-7-4(3)8/h1-2H,(H,6,7,8) |
Clé InChI |
ZIQHCWGTKQAUMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC=N1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Cyclobutyl-6-((1-ethyl-1H-1,2,4-triazol-5-YL)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B13038587.png)
![2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B13038597.png)

![N-((1R,6S)-Bicyclo[4.1.0]heptan-2-yl)thietan-3-amine](/img/structure/B13038606.png)









